methyl 3-[(1R)-2-amino-1-hydroxyethyl]benzoate hydrochloride methyl 3-[(1R)-2-amino-1-hydroxyethyl]benzoate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18022633
InChI: InChI=1S/C10H13NO3.ClH/c1-14-10(13)8-4-2-3-7(5-8)9(12)6-11;/h2-5,9,12H,6,11H2,1H3;1H/t9-;/m0./s1
SMILES:
Molecular Formula: C10H14ClNO3
Molecular Weight: 231.67 g/mol

methyl 3-[(1R)-2-amino-1-hydroxyethyl]benzoate hydrochloride

CAS No.:

Cat. No.: VC18022633

Molecular Formula: C10H14ClNO3

Molecular Weight: 231.67 g/mol

* For research use only. Not for human or veterinary use.

methyl 3-[(1R)-2-amino-1-hydroxyethyl]benzoate hydrochloride -

Specification

Molecular Formula C10H14ClNO3
Molecular Weight 231.67 g/mol
IUPAC Name methyl 3-[(1R)-2-amino-1-hydroxyethyl]benzoate;hydrochloride
Standard InChI InChI=1S/C10H13NO3.ClH/c1-14-10(13)8-4-2-3-7(5-8)9(12)6-11;/h2-5,9,12H,6,11H2,1H3;1H/t9-;/m0./s1
Standard InChI Key AWDDPFAOOBQYBT-FVGYRXGTSA-N
Isomeric SMILES COC(=O)C1=CC=CC(=C1)[C@H](CN)O.Cl
Canonical SMILES COC(=O)C1=CC=CC(=C1)C(CN)O.Cl

Introduction

Chemical Structure and Stereochemistry

Molecular Architecture

The compound features a methyl ester group at the carboxyl position of benzoic acid, with a 2-amino-1-hydroxyethyl side chain at the meta position (Figure 1). The chiral center at the C1 position of the ethyl chain adopts an R-configuration, which is critical for its biological activity .

Table 1: Key Structural Descriptors

PropertyValueSource
IUPAC Namemethyl 3-[(1R)-2-amino-1-hydroxyethyl]benzoate hydrochloride
Molecular FormulaC10H14ClNO3\text{C}_{10}\text{H}_{14}\text{ClNO}_3
Molecular Weight231.68 g/mol
CAS Number1391515-70-0
SMILESCOC(=O)C1=CC=CC(=C1)C@@HN.Cl

Stereochemical Significance

The (1R)-configuration ensures enantioselective binding to biological targets. For example, in enzymatic studies, the R-enantiomer demonstrates 5–10× higher affinity for aminotransferases compared to the S-form . This stereospecificity is leveraged in asymmetric synthesis protocols to produce optically pure pharmaceuticals .

Synthesis and Manufacturing

Synthetic Pathways

The compound is synthesized via a multi-step process:

  • Esterification: Methylation of 3-[(1R)-2-amino-1-hydroxyethyl]benzoic acid using methanol under acidic conditions .

  • Chiral Resolution: Asymmetric hydrogenation or enzymatic resolution to isolate the R-enantiomer .

  • Hydrochloride Formation: Treatment with hydrochloric acid to yield the final salt .

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield
EsterificationMethanol, H2SO4\text{H}_2\text{SO}_4, reflux85–90%
Chiral ResolutionRu-BINAP catalyst, H2\text{H}_2 (30 bar)92% ee
Salt FormationHCl (g), diethyl ether95%

Industrial-Scale Production

Industrial batches employ continuous-flow reactors to enhance efficiency. Key metrics include:

  • Purity: >99% (HPLC) .

  • Throughput: 50–100 kg/month.

Physicochemical Properties

Physical Properties

  • Appearance: White crystalline powder .

  • Solubility:

    • Water: 15 mg/mL (25°C).

    • Ethanol: >50 mg/mL.

  • Stability: Hygroscopic; store at 2–8°C under inert gas .

Spectral Data

  • 1H^1\text{H} NMR (400 MHz, DMSO-d6): δ 8.02 (s, 1H, ArH), 7.65–7.50 (m, 3H, ArH), 4.35 (dd, J = 6.0 Hz, 1H, CH), 3.85 (s, 3H, OCH3), 3.20–3.10 (m, 2H, CH2NH2) .

  • IR (KBr): 3340 cm1^{-1} (N–H), 1720 cm1^{-1} (C=O).

Biological Activity and Applications

Enzyme Modulation

The compound inhibits tyrosine aminotransferase (IC50_{50} = 1.2 µM) by competing with the substrate’s binding pocket . Its hydroxyethyl group forms hydrogen bonds with Glu-145 and Asn-149 residues, while the amino group interacts with the pyridoxal phosphate cofactor.

Pharmaceutical Intermediates

  • Antihypertensive Agents: Serves as a precursor to β1_1-adrenergic receptor blockers .

  • Anticancer Research: Modulates tubulin polymerization in HeLa cells (EC50_{50} = 3.8 µM) .

Table 3: Comparative Bioactivity of Analogues

CompoundTargetIC50_{50}
Methyl 3-[(1R)-2-Amino-1-Hydroxyethyl]Benzoate HClTyrosine aminotransferase1.2 µM
Methyl 4-[(1R)-2-Amino-1-Hydroxyethyl]Benzoate HClDOPA decarboxylase4.5 µM
Ethyl 3-[(1R)-2-Amino-1-Hydroxyethyl]Benzoate HClTubulin6.7 µM

Comparison with Structural Analogues

Table 4: Key Analogues and Their Properties

CompoundCAS NumberKey DifferenceApplication
Methyl 4-[(1R)-2-Amino-1-Hydroxyethyl]Benzoate HCl1196049-17-8Substituent at para positionEnzyme studies
Ethyl 3-[(1R)-2-Amino-1-Hydroxyethyl]Benzoate HCl1630815-54-1Ethyl ester vs. methyl esterDrug delivery
(S)-Methyl 3-(1-Amino-2-Hydroxyethyl)Benzoate HCl1391447-69-0S-configurationInactive metabolite

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